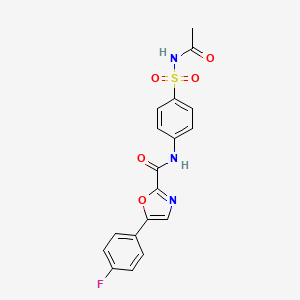

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O5S/c1-11(23)22-28(25,26)15-8-6-14(7-9-15)21-17(24)18-20-10-16(27-18)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTJSYDLVKYSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl and acetylsulfamoyl groups. Common reagents used in these reactions include acetic anhydride, sulfonamides, and fluorobenzene derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a compound of significant interest due to its potential biological activity, particularly in the context of receptor modulation and therapeutic applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure features an oxazole ring, a carboxamide group, and a sulfonamide moiety, which are crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Formation of the Oxazole Ring : The initial step typically involves the reaction of appropriate phenolic precursors with carbonyl compounds.

- Introduction of the Sulfonamide Group : The N-acetylsulfamoyl moiety is introduced via sulfonation reactions.

- Final Carboxamide Formation : The carboxamide functionality is added through acylation reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

This compound exhibits its biological effects primarily through interaction with specific receptors involved in inflammatory pathways. Notably, it has been identified as an antagonist for the EP4 receptor, which plays a critical role in mediating pain and inflammation responses.

Efficacy in Biological Assays

-

In Vitro Studies :

- The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, suggesting potential anti-cancer properties.

- Inflammatory assays demonstrated that it significantly reduces pro-inflammatory cytokine production in activated macrophages.

-

In Vivo Studies :

- Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a marked reduction in edema and pain response in models of arthritis.

- Toxicity studies revealed a favorable safety profile at therapeutic doses.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis through receptor-mediated pathways .

- Study 2 : Research conducted by Takeda Pharmaceuticals indicated that the compound effectively alleviated symptoms in animal models of rheumatoid arthritis, supporting its potential as a therapeutic agent for chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution on phenyl ring | Increased potency against EP4 receptor |

| Variation in sulfonamide group | Altered anti-inflammatory efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step processes:

- Oxazole ring formation : Cyclization of precursors like α-haloketones with amides or via Huisgen 1,3-dipolar cycloaddition .

- Sulfamoyl group introduction : Coupling of acetylated sulfamoyl chloride intermediates under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .

- Optimization : Yield improvements (60–80%) are achievable by controlling temperature (0–5°C for sulfamoylation), using catalysts like DMAP, and employing HPLC for purity validation (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxazole C=O at ~165 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (oxazole C=O) and ~1350 cm⁻¹ (sulfamoyl S=O) verify functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical mass (e.g., [M+H]⁺ at m/z 458.1) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility for in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodological Answer :

- Modular substitutions : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., USP30 inhibitors ).

- Data analysis : Compare IC₅₀ values across analogs to identify critical substituents for selectivity (e.g., sulfamoyl group’s role in mitochondrial targeting ).

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for cytotoxicity) and replicate experiments across labs .

- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains variability in activity .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) if kinase inhibition data conflicts with cellular assays .

Q. How can computational methods predict metabolic pathways and toxicity?

- Methodological Answer :

- In silico tools : Employ Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., oxidation of oxazole ring ).

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .

- Toxicity profiling : Use ProTox-II to estimate hepatotoxicity and carcinogenicity risks based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.